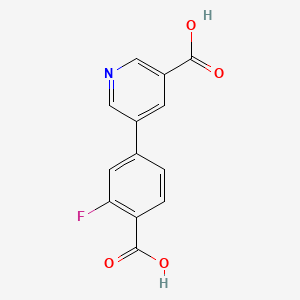

5-(4-Carboxy-3-fluorophenyl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-carboxy-3-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-11-4-7(1-2-10(11)13(18)19)8-3-9(12(16)17)6-15-5-8/h1-6H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODASSBFEUUHHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CN=C2)C(=O)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40687879 | |

| Record name | 5-(4-Carboxy-3-fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40687879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258613-93-2 | |

| Record name | 5-(4-Carboxy-3-fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40687879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to 5-(4-carboxy-3-fluorophenyl)nicotinic acid, a key building block in pharmaceutical and materials science research. The synthesis is presented as a multi-step process, commencing with the protection of the carboxylic acid functionalities, followed by a pivotal Suzuki-Miyaura cross-coupling reaction, and culminating in a deprotection step to yield the target molecule. This guide offers detailed experimental protocols, tabulated quantitative data for each step, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed in three main stages to ensure high yields and purity. The carboxylic acid groups of the starting materials are first protected as ethyl esters to prevent unwanted side reactions during the carbon-carbon bond formation. The core of the synthesis is a palladium-catalyzed Suzuki-Miyaura coupling, which efficiently constructs the biaryl scaffold. The final step involves the hydrolysis of the ester groups to afford the desired di-acid.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-bromonicotinate

This initial step protects the carboxylic acid group of 5-bromonicotinic acid as an ethyl ester to prevent interference in the subsequent Suzuki coupling reaction.[1]

Reaction Scheme:

5-Bromonicotinic acid + Ethanol --(H₂SO₄)--> Ethyl 5-bromonicotinate

Procedure:

-

To a suspension of 5-bromonicotinic acid (1 equivalent) in ethanol (10 volumes), slowly add concentrated sulfuric acid (0.6 equivalents) dropwise with stirring.[1]

-

Heat the reaction mixture to reflux and maintain for 22 hours.[1]

-

After cooling to room temperature, quench the reaction by adding water (10 volumes).

-

Extract the aqueous mixture with dichloromethane (3 x 25 volumes).[1]

-

Wash the combined organic layers sequentially with a 10% aqueous solution of sodium carbonate and water.[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 5-bromonicotinate as a white solid.[1]

Step 2: Suzuki-Miyaura Coupling for the Synthesis of Diethyl 2'-fluoro-[3,4'-bipyridine]-4,6'-dicarboxylate

This core step involves the palladium-catalyzed cross-coupling of ethyl 5-bromonicotinate with 2-fluoro-4-(methoxycarbonyl)phenylboronic acid to form the central biaryl structure. The carboxylic acid on the boronic acid is also protected, in this case as a methyl ester.

Reaction Scheme:

Ethyl 5-bromonicotinate + 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid --(Pd Catalyst, Base)--> Diethyl 2'-fluoro-[3,4'-bipyridine]-4,6'-dicarboxylate

Procedure:

-

In a Schlenk flask, combine ethyl 5-bromonicotinate (1.0 equivalent), 2-fluoro-4-(methoxycarbonyl)phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain diethyl 2'-fluoro-[3,4'-bipyridine]-4,6'-dicarboxylate.

Step 3: Hydrolysis to this compound

The final step is the deprotection of both ester groups to yield the target di-acid. Base-catalyzed hydrolysis is an effective method for this transformation.

Reaction Scheme:

Diethyl 2'-fluoro-[3,4'-bipyridine]-4,6'-dicarboxylate --(NaOH, H₂O/EtOH)--> this compound

Procedure:

-

Dissolve the diethyl 2'-fluoro-[3,4'-bipyridine]-4,6'-dicarboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (excess, e.g., 4 equivalents).

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4, which will cause the product to precipitate.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis. Please note that yields are representative and can vary based on reaction scale and optimization.

Table 1: Reagents and Yields for the Synthesis of Ethyl 5-bromonicotinate

| Reagent | Molar Mass ( g/mol ) | Molar Eq. |

| 5-Bromonicotinic acid | 202.01 | 1.0 |

| Ethanol | 46.07 | Solvent |

| Sulfuric acid | 98.08 | 0.6 |

| Product | Molar Mass ( g/mol ) | Representative Yield |

| Ethyl 5-bromonicotinate | 230.06 | 82%[1] |

Table 2: Reagents and Representative Yields for the Suzuki-Miyaura Coupling

| Reagent | Molar Mass ( g/mol ) | Molar Eq. |

| Ethyl 5-bromonicotinate | 230.06 | 1.0 |

| 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid | 197.96 | 1.2 |

| Potassium Carbonate | 138.21 | 2.0 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 |

| Product | Molar Mass ( g/mol ) | Representative Yield |

| Diethyl 2'-fluoro-[3,4'-bipyridine]-4,6'-dicarboxylate | 347.33 | 70-85% |

Table 3: Reagents and Representative Yields for the Hydrolysis

| Reagent | Molar Mass ( g/mol ) | Molar Eq. |

| Diethyl 2'-fluoro-[3,4'-bipyridine]-4,6'-dicarboxylate | 347.33 | 1.0 |

| Sodium Hydroxide | 40.00 | 4.0 |

| Product | Molar Mass ( g/mol ) | Representative Yield |

| This compound | 261.21 | 85-95% |

Table 4: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₃H₈FNO₄ |

| Molecular Weight | 261.21 g/mol |

| Purity | ≥96%[2] |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in DMSO, methanol; sparingly soluble in water |

| Storage | Store at 2-8°C, sealed in a dry environment[3] |

Signaling Pathways and Logical Relationships

The experimental workflow can be visualized as a logical progression of steps, each with specific inputs and outputs.

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Carboxy-3-fluorophenyl)nicotinic acid (CAS No. 1258613-93-2) is a fluorinated derivative of nicotinic acid. This document provides a summary of its known chemical properties. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also presents general experimental protocols and data for the parent compound, nicotinic acid, as a comparative reference. This information is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Core Chemical Properties

While comprehensive experimental data for this compound is not extensively documented, the following core properties have been identified.

| Property | Value | Source |

| CAS Number | 1258613-93-2 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Formula | C13H8FNO4 | --INVALID-LINK--[1] |

| Molecular Weight | 261.21 g/mol | --INVALID-LINK--[1] |

| Physical Form | Solid | --INVALID-LINK--[3] |

| Storage Temperature | 2-8°C | --INVALID-LINK--[3] |

Comparative Data: Nicotinic Acid

To provide a frame of reference, the following table summarizes the well-established chemical properties of the parent compound, nicotinic acid.

| Property | Value | Source |

| CAS Number | 59-67-6 | --INVALID-LINK--[4] |

| Molecular Formula | C6H5NO2 | --INVALID-LINK--[4] |

| Molecular Weight | 123.11 g/mol | --INVALID-LINK--[4] |

| Melting Point | 236-239 °C | --INVALID-LINK--[4] |

| Solubility in Water | Soluble | --INVALID-LINK--[4] |

| Solubility in Organic Solvents | Soluble in DMSO and dimethyl formamide (~1 mg/mL) | --INVALID-LINK--[5] |

| pKa | 4.85 (carboxylic acid) | Not directly cited |

Experimental Protocols (General)

The following are generalized experimental protocols that can be adapted for the characterization of this compound. These are based on standard laboratory techniques for small molecules.

Synthesis

A general approach to the synthesis of analogous bi-aryl nicotinic acid derivatives often involves a Suzuki coupling reaction. A plausible, though not experimentally verified, synthetic route for this compound could involve the coupling of a boronic acid derivative of the fluorophenyl-carboxylic acid with a brominated nicotinic acid ester, followed by hydrolysis.

Disclaimer: The following is a hypothetical synthetic scheme and has not been experimentally validated for this specific compound.

References

A Comprehensive Guide to the Physicochemical Characterization of 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 5-(4-Carboxy-3-fluorophenyl)nicotinic acid, a fluorinated bi-aromatic dicarboxylic acid. Due to its structural motifs, including a nicotinic acid core, this compound is of interest in medicinal chemistry and drug discovery. The presence of a fluorine atom and two carboxylic acid groups significantly influences its electronic properties, solubility, and potential biological interactions.

This document outlines the known properties of the compound and presents standardized, detailed experimental protocols for determining key physicochemical parameters such as melting point, solubility, pKa, and the partition coefficient (logP). These characterization data are crucial for drug development, enabling researchers to understand and predict a compound's behavior in biological systems.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below. While basic molecular information is available, many experimental parameters such as melting point, solubility, pKa, and logP are not widely reported in public literature. The subsequent sections provide detailed protocols for the experimental determination of these essential values.

| Property | Data | Source |

| IUPAC Name | 5-(4-carboxy-3-fluorophenyl)pyridine-3-carboxylic acid | - |

| CAS Number | 1258613-93-2 | [1] |

| Molecular Formula | C13H8FNO4 | [1] |

| Molecular Weight | 261.21 g/mol | [1] |

| Chemical Structure | O=C(O)C1=CC=C(C=C1F)C2=CN=C(C=C2)C(O)=O | [1] |

| Melting Point | Not available. See Protocol 2.1 for determination. | - |

| Boiling Point | Not available. (Decomposition likely at high temp.) | - |

| Solubility | Not available. See Protocol 2.2 for determination. | - |

| pKa | Not available. See Protocol 2.3 for determination. | - |

| logP (Octanol/Water) | Not available. See Protocol 2.4 for determination. | - |

| Storage Conditions | Store sealed in a dry environment at 2-8°C. | [1] |

Detailed Experimental Protocols

This section provides standardized methodologies for the experimental characterization of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[2] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.

Principle: A small, finely powdered sample of the compound is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.[3]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (closed at one end)

-

Thermometer or digital temperature probe

-

Mortar and pestle

-

Spatula

-

This compound sample

Procedure:

-

Sample Preparation: If the sample is not already a fine powder, gently grind a small amount using a mortar and pestle.

-

Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube. Tap the closed end of the tube gently on a hard surface to pack the sample down into the bottom. Repeat until a packed column of 2-3 mm high is achieved.[4]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

-

Rapid Determination (Optional): First, perform a rapid heating to get an approximate melting point. This will inform the rate of heating for the accurate measurement.

-

Accurate Determination: For an accurate reading, begin heating the apparatus. Once the temperature is about 10-15°C below the approximate melting point, slow the heating rate to 1-2°C per minute.[4]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature (T1) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T2) at which the last solid crystal melts.[4][5]

-

Reporting: The melting point is reported as the range T1-T2. For high accuracy, the procedure should be repeated at least twice, and the results should be consistent.

Solubility Assessment

Solubility is a measure of a compound's ability to dissolve in a solvent. It is fundamental to formulation, bioavailability, and designing purification strategies. A qualitative assessment can be performed using a range of solvents to classify the compound.

Principle: A small, measured amount of the solute is added to a fixed volume of a solvent. The mixture is agitated, and the solubility is determined by visual inspection. The acidic and basic nature of the compound can be inferred from its solubility in aqueous acidic or basic solutions.[6][7]

Apparatus and Materials:

-

Test tubes and rack

-

Vortex mixer or magnetic stirrer

-

Spatula and analytical balance

-

Graduated cylinders or pipettes

-

Solvents: Deionized Water, Diethyl Ether, 5% w/v HCl(aq), 5% w/v NaOH(aq), 5% w/v NaHCO3(aq)

-

Litmus or pH paper

Procedure:

-

Water Solubility: Place 25 mg of the compound into a test tube. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[6] Observe if the solid dissolves completely.

-

pH of Aqueous Solution: If the compound is water-soluble, test the pH of the solution with litmus or pH paper to determine if it is acidic or basic.[7] Given the two carboxylic acid groups, an acidic nature is expected.

-

Ether Solubility: In a separate test tube, test the solubility of 25 mg of the compound in 0.75 mL of diethyl ether.[6]

-

Acid/Base Solubility (if water-insoluble):

-

5% NaOH: To a test tube with 25 mg of the compound, add 0.75 mL of 5% NaOH solution. Solubility indicates an acidic functional group.[7]

-

5% NaHCO3: Repeat the test with 5% NaHCO3 solution. Solubility in this weak base suggests a strongly acidic group, such as a carboxylic acid.[7]

-

5% HCl: Repeat the test with 5% HCl solution. Solubility would indicate a basic functional group (e.g., an amine), which is present in the pyridine ring.[6]

-

-

Classification: Based on the results, classify the compound's solubility. The presence of two carboxylic acid groups and a basic nitrogen atom makes the compound amphoteric, and it is expected to be soluble in both aqueous acid and aqueous base.

References

Spectroscopic and Spectrometric Analysis of 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following tables summarize the predicted NMR and MS data for 5-(4-Carboxy-3-fluorophenyl)nicotinic acid. This data is generated based on established principles of NMR and MS and analysis of structurally similar compounds. It serves as a reference for researchers to compare with experimentally obtained data.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.2 - 9.0 | d | 1H | H-2 (Pyridine) |

| ~8.8 - 8.6 | d | 1H | H-6 (Pyridine) |

| ~8.4 - 8.2 | t | 1H | H-4 (Pyridine) |

| ~8.1 - 7.9 | dd | 1H | H-2' (Phenyl) |

| ~7.9 - 7.7 | dd | 1H | H-6' (Phenyl) |

| ~7.6 - 7.4 | t | 1H | H-5' (Phenyl) |

| ~13.5 (broad) | s | 2H | -COOH |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~166 - 164 | C=O (Nicotinic Acid) |

| ~165 - 163 | C=O (Benzoic Acid) |

| ~162 - 160 (d, ¹JCF) | C-3' (Phenyl) |

| ~154 - 152 | C-2 (Pyridine) |

| ~150 - 148 | C-6 (Pyridine) |

| ~140 - 138 | C-4 (Pyridine) |

| ~136 - 134 | C-5 (Pyridine) |

| ~133 - 131 | C-1' (Phenyl) |

| ~130 - 128 | C-6' (Phenyl) |

| ~126 - 124 | C-4' (Phenyl) |

| ~120 - 118 (d, ²JCF) | C-2' (Phenyl) |

| ~116 - 114 (d, ²JCF) | C-5' (Phenyl) |

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z |

| [M+H]⁺ | 262.0405 |

| [M-H]⁻ | 260.0259 |

| [M+Na]⁺ | 284.0224 |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids due to its ability to dissolve the compound and the downfield shift of the acidic protons.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Instrument: 500 MHz NMR Spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: ~3-4 seconds.

-

-

Processing:

-

Apply a line broadening of 0.3 Hz.

-

Reference the spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm).

-

Integrate all peaks and determine multiplicities.

-

-

-

¹³C NMR Data Acquisition:

-

Instrument: 125 MHz NMR Spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: ~240 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing:

-

Apply a line broadening of 1-2 Hz.

-

Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).

-

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

-

-

High-Resolution Mass Spectrometry (HRMS) Data Acquisition:

-

Instrument: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive and Negative ion modes.

-

Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-120 °C.

-

Data Analysis: Determine the accurate mass of the molecular ions ([M+H]⁺ and [M-H]⁻) and compare with the calculated theoretical mass.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for spectroscopic and spectrometric analysis and the structural assignment of the target molecule.

Technical Guide on the Physicochemical Characterization of 5-(4-Carboxy-3-fluorophenyl)nicotinic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of the specific compound 5-(4-carboxy-3-fluorophenyl)nicotinic acid is limited. This guide provides a framework of established, industry-standard protocols for determining these critical physicochemical properties. The included data tables are templates for recording experimental results.

Introduction

This compound is a complex organic molecule featuring a biphenyl-like structure with two carboxylic acid groups and a fluorine substituent. These structural motifs suggest its potential utility as a building block in medicinal chemistry and materials science.[1][2] An understanding of its solubility and stability is paramount for any application, as these properties govern bioavailability, formulation feasibility, and shelf-life.[3][4]

This technical guide details the requisite experimental protocols to thoroughly characterize the solubility and stability profile of this compound, in line with best practices in the pharmaceutical industry and regulatory expectations set by guidelines such as the International Council for Harmonisation (ICH).[5]

Solubility Determination

Solubility is a critical determinant of a drug candidate's absorption and bioavailability.[3] Both thermodynamic and kinetic solubility assays are essential for a comprehensive profile.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is considered the "gold standard" measurement.[6][7] The shake-flask method is the most common and accepted protocol for this determination.[6][8]

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a series of vials containing relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents. Ensure enough solid is present to maintain a suspension throughout the experiment.[8]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[6][9]

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the supernatant by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[9][10]

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] Prepare a standard calibration curve to ensure accurate quantification.[9]

Kinetic Solubility

Kinetic solubility is a high-throughput assessment of how quickly a compound precipitates from a supersaturated solution, often generated from a DMSO stock.[3][13] This is highly relevant for early drug discovery in vitro screening assays.

Experimental Protocol: Nephelometry or UV-Based Assay

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).[10]

-

Assay Plate Preparation: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[13]

-

Buffer Addition: Add the desired aqueous buffer to the wells to achieve the final test concentrations. The final DMSO concentration should typically be kept low (e.g., ≤1%).[10][11]

-

Incubation & Measurement: Mix and incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.[9][13]

-

Data Analysis: The solubility is defined as the highest concentration at which no significant precipitate is observed compared to controls.

Data Presentation: Solubility Profile

Present the collected data in a clear, tabular format.

| Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Phosphate Buffered Saline | 7.4 | 25 | [Experimental Value] | [Calculated Value] | Thermodynamic |

| Simulated Gastric Fluid | 1.2 | 37 | [Experimental Value] | [Calculated Value] | Thermodynamic |

| Simulated Intestinal Fluid | 6.8 | 37 | [Experimental Value] | [Calculated Value] | Thermodynamic |

| Water | ~7.0 | 25 | [Experimental Value] | [Calculated Value] | Thermodynamic |

| Ethanol | N/A | 25 | [Experimental Value] | [Calculated Value] | Thermodynamic |

| DMSO | N/A | 25 | [Experimental Value] | [Calculated Value] | Thermodynamic |

| Phosphate Buffered Saline | 7.4 | 25 | [Experimental Value] | [Calculated Value] | Kinetic |

Stability Assessment

Chemical stability determines a compound's integrity under various environmental conditions. Forced degradation (stress testing) studies are mandated by ICH guidelines to identify potential degradation products and establish stability-indicating analytical methods.[4][5]

Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products can be adequately detected and characterized without over-stressing the molecule to form irrelevant products.[4][5]

Experimental Protocols: Forced Degradation

A stability-indicating HPLC method must be developed and validated first. This method must be able to separate the parent compound from all process impurities and degradation products.[5][14]

-

Hydrolytic Stability:

-

Acidic: Dissolve the compound in 0.1 N HCl and heat (e.g., at 60-80°C) for a set time (e.g., 2, 8, 24 hours).

-

Basic: Dissolve the compound in 0.1 N NaOH and heat (e.g., at 60-80°C) for a set time.

-

Neutral: Dissolve the compound in purified water and heat (e.g., at 60-80°C) for a set time.

-

-

Oxidative Stability:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and store at room temperature for a set time.

-

-

Thermal Stability:

-

Expose the solid compound to dry heat (e.g., 80-100°C) for an extended period.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours per square meter, as specified in ICH Q1B guidelines.[4] A control sample should be protected from light.

-

Sample Analysis: At each time point, samples are withdrawn, neutralized if necessary, diluted, and analyzed by the stability-indicating HPLC method. The peak areas of the parent compound and any degradation products are recorded.

Data Presentation: Stability Profile

Summarize the results of the forced degradation studies in a table.

| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | Number of Degradants | Observations (e.g., RRT of Major Degradant) |

| 0.1 N HCl (80°C) | 24 h | [Experimental Value] | [Calculated Value] | [Experimental Value] | [e.g., Peak at RRT 0.85] |

| 0.1 N NaOH (60°C) | 8 h | [Experimental Value] | [Calculated Value] | [Experimental Value] | [e.g., Rapid degradation] |

| 3% H₂O₂ (RT) | 24 h | [Experimental Value] | [Calculated Value] | [Experimental Value] | [e.g., Two minor peaks] |

| Dry Heat (100°C) | 48 h | [Experimental Value] | [Calculated Value] | [Experimental Value] | [e.g., No significant change] |

| Light (ICH Q1B) | 7 days | [Experimental Value] | [Calculated Value] | [Experimental Value] | [e.g., Slight discoloration] |

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for characterizing the solubility and stability of a novel compound like this compound.

Caption: Workflow for solubility and stability testing.

Hypothetical Biological Context: HCAR2 Signaling

Given its structural similarity to nicotinic acid (Niacin), a potential area of investigation for this compound could be its activity at the hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A).[15][16][17] Nicotinic acid is a known agonist for this G-protein coupled receptor (GPCR).[16][18] The diagram below illustrates a simplified HCAR2 signaling pathway, which is a plausible target for nicotinic acid derivatives.

Caption: Simplified HCAR2 (GPR109A) signaling pathway.

References

- 1. 1258613-93-2|this compound|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Orthosteric and allosteric modulation of human HCAR2 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reactome | HCAR2 binds HCAR2 ligands [reactome.org]

- 17. genecards.org [genecards.org]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

In Silico Modeling of 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the binding of 5-(4-Carboxy-3-fluorophenyl)nicotinic acid to its target receptor, with a focus on the G protein-coupled receptor 109A (GPR109A), a high-affinity niacin receptor. This document outlines detailed experimental protocols, presents quantitative data for known GPR109A agonists, and visualizes key signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction

This compound is a derivative of nicotinic acid (niacin). Given its structural similarity to niacin, its primary pharmacological target is presumed to be the nicotinic acid receptor, GPR109A. This receptor, also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2), is a G-protein coupled receptor (GPCR) that mediates the anti-lipolytic effects of niacin. In silico modeling techniques, including homology modeling, molecular docking, and molecular dynamics simulations, are powerful tools for predicting and analyzing the binding of novel ligands like this compound to GPR109A at a molecular level. These computational approaches can provide valuable insights into the binding affinity, mode of interaction, and the conformational changes in the receptor upon ligand binding, thereby guiding the rational design of more potent and selective therapeutic agents.

Quantitative Data on GPR109A Agonists

The following table summarizes the binding affinities and functional potencies of several known agonists for the GPR109A receptor. This data serves as a reference for contextualizing the predicted binding affinity of novel compounds.

| Ligand | Parameter | Value | Cell System/Assay |

| Niacin (Nicotinic Acid) | EC50 | ~52 nM | Calcium mobilization assay |

| Niacin (Nicotinic Acid) | EC50 | ~100 nM | GPR109a activation |

| β-hydroxybutyrate (β-HB) | EC50 | 700-800 µM | GPR109a activation[1] |

| Butyrate | EC50 | ~1.6 mM | GPR109A activation |

| MK-6892 | EC50 | 74 nM | Calcium mobilization assay[2] |

| Compound 5a (4-(phenyl)thio-1H-pyrazole derivative) | EC50 | 45 nM | Calcium mobilization assay[2] |

| Acifran | - | Potent Agonist | - |

Note: EC50 values represent the concentration of a ligand that elicits a half-maximal response and are a measure of potency. Lower values indicate higher potency.

Experimental Protocols for In Silico Modeling

This section provides detailed protocols for the in silico investigation of this compound binding to the GPR109A receptor.

Homology Modeling of GPR109A

As the crystal structure of GPR109A may not be available, a homology model is constructed using a suitable template.

Protocol:

-

Template Selection:

-

Obtain the primary amino acid sequence of human GPR109A from a protein sequence database (e.g., UniProt).

-

Perform a BLAST search against the Protein Data Bank (PDB) to identify suitable templates with the highest sequence identity and resolution. The X-ray crystal structure of a related GPCR, such as bovine rhodopsin or another Class A GPCR, is often used.[3]

-

-

Sequence Alignment:

-

Align the target sequence (GPR109A) with the template sequence using a sequence alignment tool (e.g., ClustalW, T-Coffee).

-

Manually inspect and refine the alignment, particularly in the transmembrane and loop regions, to ensure conserved motifs are correctly aligned.[3]

-

-

Model Building:

-

Use a homology modeling software (e.g., MODELLER, SWISS-MODEL) to generate the 3D model of GPR109A based on the aligned sequences and the template structure.[4]

-

The software will build the coordinates of the target protein, including loop regions that may differ from the template.

-

-

Model Refinement and Validation:

-

Refine the generated model using energy minimization and molecular dynamics simulations to relieve any steric clashes and optimize the geometry.

-

Validate the quality of the model using tools like PROCHECK (for Ramachandran plot analysis), Verify3D, and ERRAT to assess the stereochemical quality and overall structural integrity.

-

Molecular Docking of this compound

Molecular docking predicts the preferred binding orientation and affinity of the ligand to the receptor.

Protocol:

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecule builder (e.g., ChemDraw, Avogadro).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges and define rotatable bonds.

-

-

Receptor Preparation:

-

Use the validated homology model of GPR109A.

-

Add hydrogen atoms, assign partial charges (e.g., Gasteiger charges), and define the binding pocket. The binding site can be identified based on the location of known ligands in homologous structures or through pocket detection algorithms. Key residues for niacin binding in GPR109A have been identified and can be used to define the binding site.[5]

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to perform the docking calculations.

-

Define a grid box that encompasses the entire binding site.

-

Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to generate multiple binding poses.

-

-

Analysis of Results:

-

Analyze the docking results based on the predicted binding energy (or docking score) and the clustering of poses.

-

Visualize the top-ranked binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-cation interactions) between the ligand and the receptor residues.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time.

Protocol:

-

System Setup:

-

Select the best-ranked docked complex of GPR109A and this compound.

-

Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.

-

Solvate the system with an explicit water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Choose a suitable force field for the protein, ligand, and lipids (e.g., CHARMM36, AMBER).

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble).[6]

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100-200 ns or longer) to observe the stability of the binding and any conformational changes.[6]

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the persistence of key intermolecular interactions (e.g., hydrogen bonds) over time.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimation of the binding affinity.

-

Visualizations

The following diagrams illustrate the GPR109A signaling pathway and a typical workflow for the in silico modeling of a novel ligand.

Caption: GPR109A Signaling Pathway.

Caption: In Silico Modeling Workflow.

References

- 1. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods for the development of in silico GPCR models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Preliminary Biological Screening of 5-(4-Carboxy-3-fluorophenyl)nicotinic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document outlines a comprehensive strategy for the preliminary biological screening of the novel compound, 5-(4-Carboxy-3-fluorophenyl)nicotinic acid. While no specific biological data for this exact molecule is publicly available, its structural analogy to nicotinic acid (Niacin) and other phenylnicotinic acid derivatives strongly suggests potential activity as a modulator of the G-protein coupled receptor GPR109A and as an anti-inflammatory agent.[1][2][3] This guide provides a proposed screening cascade, detailed protocols for primary and secondary assays, and a framework for data interpretation. The objective is to efficiently characterize the compound's primary pharmacological activities, assess its safety profile, and determine its potential for further therapeutic development.

Introduction

This compound is a synthetic organic compound featuring a nicotinic acid core substituted with a fluorinated carboxy-phenyl group. The nicotinic acid moiety is a well-established pharmacophore, most known for its role as a ligand for the GPR109A (HCA2) receptor, which mediates the lipid-lowering effects of Niacin.[4][] Furthermore, numerous derivatives of nicotinic acid have been explored for their potent anti-inflammatory and analgesic properties, often linked to the modulation of inflammatory mediators like TNF-α and IL-6.[1][2][6][7]

The addition of a fluorophenyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. Therefore, a systematic biological screening of this compound is warranted to elucidate its therapeutic potential.

Molecular Structure:

-

IUPAC Name: this compound

-

CAS Number: 1258613-93-2

-

Molecular Weight: 261.21 g/mol

This guide proposes a tiered screening approach, beginning with primary in vitro assays to identify primary biological targets, followed by secondary assays to confirm activity and assess initial safety.

Proposed Biological Targets and Rationale

Based on its chemical structure, the two most probable primary biological targets for this compound are:

-

GPR109A (Hydroxycarboxylic Acid Receptor 2): As a nicotinic acid derivative, the compound is a prime candidate for being an agonist of GPR109A.[4][] GPR109A is a Gi-coupled receptor predominantly expressed in adipocytes and immune cells.[4] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, which mediates the anti-lipolytic effects of niacin.[4]

-

Inflammatory Pathways (e.g., COX-2, Cytokine Production): Many nicotinic acid derivatives have demonstrated significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells like macrophages.[1][2][3] The compound may also interact with enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Proposed Preliminary Screening Cascade

A logical, tiered approach is recommended to efficiently screen the compound. The workflow ensures that resources are focused on the most promising activities while identifying potential liabilities early.

Caption: Proposed workflow for the preliminary biological screening of this compound.

Detailed Experimental Protocols

GPR109A Activation Assay (cAMP Inhibition)

This assay measures the compound's ability to activate the Gi-coupled GPR109A receptor, leading to a decrease in intracellular cAMP levels.

-

Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR109A.

-

Principle: GPR109A activation inhibits adenylyl cyclase. To measure this inhibition, adenylyl cyclase is first stimulated with forskolin. An active GPR109A agonist will counteract this stimulation, leading to a measurable drop in cAMP.[4][8]

-

Protocol:

-

Cell Plating: Seed GPR109A-expressing cells into a 384-well white opaque assay plate and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 10 pM) in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX.

-

Treatment: Add the test compound dilutions to the cells. Include a known GPR109A agonist (e.g., Nicotinic Acid, Acifran) as a positive control and vehicle (e.g., DMSO) as a negative control.[4]

-

Stimulation: Add forskolin (final concentration ~10 µM) to all wells to stimulate adenylyl cyclase, then incubate for 30 minutes at room temperature.[9]

-

Detection: Lyse the cells and measure cAMP levels using a commercial kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescent-based assay (e.g., cAMP-Glo™).[9][10][11]

-

Data Analysis: Plot the signal against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.

-

In Vitro Anti-Inflammatory Assay (Nitric Oxide & Cytokine Inhibition)

This assay assesses the compound's ability to suppress the inflammatory response in macrophages.

-

Cell Line: RAW 264.7 (murine macrophage) or human THP-1-derived macrophages.

-

Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce inflammatory mediators, including nitric oxide (NO) and cytokines like TNF-α. Anti-inflammatory compounds inhibit this production.[1]

-

Protocol:

-

Cell Plating: Seed macrophages in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control) and incubate for 18-24 hours.

-

NO Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant to a new plate.

-

Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

-

Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.[1]

-

-

Cytokine Measurement (ELISA):

-

Use the remaining supernatant to quantify the concentration of key inflammatory cytokines (e.g., TNF-α, IL-6) using specific ELISA kits according to the manufacturer's instructions.[2]

-

-

Viability Check: Perform a cell viability assay (e.g., MTT, LDH) on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[12]

-

General Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the compound becomes toxic to cells.

-

Cell Lines: A non-cancerous cell line (e.g., HEK293) and a liver cell line (e.g., HepG2) to assess potential hepatotoxicity.

-

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified.[12][13]

-

Protocol:

-

Cell Plating: Seed cells in a 96-well plate and incubate for 24 hours.

-

Treatment: Add serial dilutions of the test compound and incubate for 24, 48, or 72 hours.[12]

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[12]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).[12]

-

Data Presentation and Interpretation

All quantitative results from the screening assays should be summarized in tables to allow for clear comparison and decision-making.

Table 1: Hypothetical Primary Screening Results for Compound X

| Assay Type | Cell Line | Endpoint | Result (at 10 µM) |

| GPR109A Activation | HEK293-hGPR109A | % cAMP Inhibition | 78.5% |

| Anti-Inflammatory | RAW 264.7 | % NO Inhibition | 62.1% |

| Cytotoxicity | HepG2 | % Cell Viability | 95.3% |

| Cytotoxicity | HEK293 | % Cell Viability | 98.1% |

Table 2: Hypothetical Dose-Response Analysis for Compound X

| Assay | Endpoint | EC50 / IC50 (µM) | Positive Control | EC50 / IC50 (µM) |

| GPR109A Activation | cAMP Inhibition | 0.25 | Nicotinic Acid | 0.52 |

| Anti-Inflammatory | TNF-α Inhibition | 1.8 | Dexamethasone | 0.01 |

| Cytotoxicity | Cell Viability | > 100 | Doxorubicin | 0.9 |

Key Signaling Pathway Visualization

Understanding the primary signaling pathway of the most likely target, GPR109A, is crucial for interpreting results.

Caption: Gi-mediated signaling pathway of the GPR109A receptor, a primary target for nicotinic acid derivatives.

Conclusion

This technical guide provides a robust framework for the initial biological evaluation of this compound. By systematically assessing its activity on GPR109A and in inflammatory models, while concurrently monitoring for cytotoxicity, researchers can build a comprehensive preliminary profile of the compound. The data generated from this screening cascade will be critical for making an informed go/no-go decision for advancing the compound into more complex preclinical studies.

References

- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic acid conjugates of nonsteroidal anti-inflammatory drugs (NSAID's) and their anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 6. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]

- 7. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. cAMP-Glo™ Assay [worldwide.promega.com]

- 11. m.youtube.com [m.youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Discovery of Novel Derivatives of 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Carboxy-3-fluorophenyl)nicotinic acid is a synthetic bifunctional molecule featuring a nicotinic acid core linked to a fluorinated benzoic acid. This unique structure presents multiple opportunities for chemical modification to explore a wide range of pharmacological activities. The nicotinic acid moiety is a well-established pharmacophore known for its role in various biological processes, including lipid metabolism and inflammation.[1][2] The introduction of a fluorinated biphenyl-like structure may enhance potency and modulate pharmacokinetic properties, a strategy successfully employed in many non-steroidal anti-inflammatory drugs (NSAIDs).[3] This guide provides a comprehensive framework for the synthesis, characterization, and potential biological evaluation of novel derivatives of this parent compound.

Proposed Synthesis of the Core Moiety

The parent compound, this compound, can be synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction is a robust and versatile method for forming carbon-carbon bonds between aryl halides and arylboronic acids.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-bromonicotinic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene, Ethanol, and Water (solvent system)

-

1M Hydrochloric acid (HCl)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

In a round-bottom flask, combine 5-bromonicotinic acid (1.0 eq), 4-carboxy-3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Acidify the aqueous mixture with 1M HCl to a pH of 3-4 to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield this compound.

Proposed Derivatization Strategies

The presence of two carboxylic acid groups and a pyridine ring allows for a multitude of derivatization possibilities. Selective modification of one carboxyl group over the other can be achieved by leveraging their differential reactivity or by using protecting group strategies.[4][8]

Selective Mono-Esterification and Amidation

The differential electronic environment of the two carboxylic acid groups may allow for selective reaction at one site. Alternatively, methods employing heterogeneous catalysts or stoichiometric control can be used to favor mono-esterification or mono-amidation.[5][9][10]

Diamide and Diester Formation

Exhaustive amidation or esterification can be achieved by using an excess of the corresponding amine or alcohol with a suitable coupling agent.

Heterocyclic Derivatives (e.g., 1,3,4-Oxadiazoles)

The carboxylic acid functionalities can be converted to various heterocyclic rings, such as 1,3,4-oxadiazoles, which are known to possess a wide range of biological activities.[11][12] This typically involves conversion of the carboxylic acid to a hydrazide, followed by cyclization.

Detailed Experimental Protocols for Novel Derivatives

Protocol 1: Synthesis of a Mono-amide Derivative

This protocol describes the selective formation of an amide at the 4-carboxy position, which is activated by the adjacent fluorine atom.

Materials:

-

This compound

-

A primary or secondary amine (e.g., benzylamine)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add the amine (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 18-24 hours.

-

Filter off the dicyclohexylurea byproduct.

-

Pour the filtrate into ice-cold water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Synthesis of a 1,3,4-Oxadiazole Derivative

This protocol outlines the conversion of one of the carboxylic acid groups into a 1,3,4-oxadiazole ring.

Step A: Hydrazide Formation

-

Convert the target carboxylic acid group to its corresponding methyl ester using standard methods (e.g., methanol with a catalytic amount of sulfuric acid).

-

Dissolve the methyl ester (1.0 eq) in ethanol and add hydrazine hydrate (1.2 eq).

-

Reflux the mixture for 8-12 hours, monitoring by TLC.

-

Cool the reaction mixture to allow the nicotinic acid hydrazide derivative to precipitate.

-

Filter the solid, wash with cold ethanol, and dry.

Step B: Oxadiazole Ring Formation

-

Reflux the synthesized hydrazide (1.0 eq) with an excess of a suitable carboxylic acid (or acid chloride/anhydride) and a dehydrating agent like phosphoryl chloride (POCl₃) for 4-6 hours.

-

Carefully pour the cooled reaction mixture onto crushed ice.

-

Neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the 2,5-disubstituted 1,3,4-oxadiazole derivative.

Data Presentation: Hypothetical Characterization of Novel Derivatives

The following tables provide a template for summarizing the characterization data of newly synthesized derivatives.

Table 1: Physicochemical Properties of Proposed Derivatives

| Compound ID | Structure | R¹ | R² | Yield (%) | M.p. (°C) |

| ND-01 | Ester | -OCH₃ | -COOH | 85 | 155-157 |

| ND-02 | Amide | -NHCH₂Ph | -COOH | 78 | 189-191 |

| ND-03 | Oxadiazole | 1,3,4-oxadiazole | -COOH | 65 | 210-212 |

Table 2: Spectroscopic Data for Proposed Derivatives

| Compound ID | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| ND-01 | 9.15 (s, 1H), 8.80 (d, 1H), 8.45 (d, 1H), 8.10 (m, 1H), 7.85 (m, 1H), 7.60 (t, 1H), 3.90 (s, 3H) | 168.2, 165.5, 160.1 (d, J=250 Hz), 152.3, 148.9, 138.7, 135.4, 132.1, 128.9, 125.6 (d, J=15 Hz), 118.2 (d, J=22 Hz), 52.8 | 276.05 [M+H]⁺ |

| ND-02 | 9.20 (s, 1H), 8.85 (d, 1H), 8.50 (d, 1H), 8.15 (m, 1H), 7.90 (m, 1H), 7.65 (t, 1H), 7.30-7.45 (m, 5H), 4.60 (d, 2H) | 168.3, 164.8, 160.3 (d, J=251 Hz), 152.5, 149.1, 138.9, 138.1, 135.6, 132.3, 128.8, 128.7, 127.9, 125.8 (d, J=15 Hz), 118.4 (d, J=22 Hz), 44.2 | 351.10 [M+H]⁺ |

| ND-03 | 9.30 (s, 1H), 8.95 (d, 1H), 8.60 (d, 1H), 8.25 (m, 1H), 8.00 (m, 1H), 7.75 (t, 1H), 7.50-7.65 (m, 5H) | 168.4, 164.5, 163.8, 160.5 (d, J=252 Hz), 152.7, 149.3, 139.1, 135.8, 132.5, 131.9, 129.5, 128.9, 127.1, 126.0 (d, J=15 Hz), 118.6 (d, J=22 Hz) | 362.08 [M+H]⁺ |

Hypothesized Biological Activity and Signaling Pathways

Nicotinic acid and its derivatives have demonstrated anti-inflammatory properties.[8][13] Some of these effects are mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and the activation of anti-inflammatory pathways involving SIRT1.[13][14] Furthermore, many nicotinic acid derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3][15] The structural similarity of the core molecule to certain COX-2 inhibitors suggests that novel derivatives could be potent anti-inflammatory agents.

Table 3: Hypothetical Biological Activity of Novel Derivatives

| Compound ID | Target | IC₅₀ (µM) |

| ND-01 | COX-2 | 15.2 |

| ND-02 | COX-2 | 5.8 |

| ND-03 | COX-2 | 1.2 |

Mandatory Visualizations

Diagram 1: Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis and derivatization of the core molecule.

Diagram 2: Hypothesized Signaling Pathway Inhibition

Caption: Hypothesized inhibition of the COX-2 signaling pathway by novel derivatives.

References

- 1. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. [Synthesis of dicarboxylic acid monoamides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 120153-08-4・4-Carboxy-3-fluorophenylboronic Acid・323-84921[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. 4-carboxy-3-fluorophenyl boronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 8. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and Biological Activity of Some New 1,3,4-Oxadiazoles Derived from Carboxylic Acids - ProQuest [proquest.com]

- 12. mdpi.com [mdpi.com]

- 13. Nicotinic acid inhibits vascular inflammation via the SIRT1-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]

A Theoretical Investigation of the Electronic Properties of 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

While specific theoretical studies on the electronic properties of 5-(4-Carboxy-3-fluorophenyl)nicotinic acid are not publicly available, this whitepaper outlines a comprehensive methodological approach for such an investigation. By leveraging established computational chemistry techniques, a deep understanding of the molecule's electronic structure, reactivity, and potential as a pharmacophore can be achieved. This guide details the theoretical background, computational protocols, and expected outcomes of such a study, providing a roadmap for researchers interested in the in-silico analysis of this and similar compounds.

Introduction

This compound is a molecule of interest in medicinal chemistry, combining the structural features of nicotinic acid, a well-known bioactive scaffold, with a substituted phenyl ring. The presence of a fluorine atom and a carboxylic acid group on the phenyl ring is expected to significantly modulate the electronic properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profiles. Theoretical studies, particularly those employing quantum mechanical calculations, are invaluable for elucidating these properties at the atomic level.

This technical guide provides a standardized protocol for the theoretical investigation of this compound's electronic properties. The methodologies described are based on widely accepted practices in computational drug discovery and materials science.

Theoretical Background

The electronic properties of a molecule are governed by the spatial distribution and energy levels of its electrons. Key parameters that are typically investigated in a theoretical study include:

-

Molecular Geometry: The three-dimensional arrangement of atoms, which is fundamental to all other electronic properties.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and its ability to participate in chemical reactions. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability.

-

Molecular Electrostatic Potential (MEP): This property maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is vital for understanding non-covalent interactions, such as drug-receptor binding.

-

Mulliken Atomic Charges: These provide an estimation of the partial charge on each atom in the molecule, offering insights into the intramolecular charge distribution and polar nature of chemical bonds.

-

Dipole Moment: This is a measure of the overall polarity of the molecule, which influences its solubility and ability to interact with polar environments.

Computational Methodology

The following section details the proposed computational workflow for analyzing the electronic properties of this compound.

Molecular Structure Optimization

The first step in any computational analysis is to determine the most stable 3D conformation of the molecule. This is achieved through geometry optimization.

Protocol:

-

Initial Structure Generation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.

-

Computational Method: Density Functional Theory (DFT) is a widely used and accurate method for this purpose.[1][2][3][4][5] The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a common choice for organic molecules.[3]

-

Software: Quantum chemistry software packages such as Gaussian, ORCA, or GAMESS are used to perform the calculations.

-

Verification: The optimized geometry should be confirmed as a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Calculation of Electronic Properties

Once the optimized geometry is obtained, the electronic properties can be calculated using the same DFT method and basis set.

Quantitative Data Summary (Hypothetical):

The following table summarizes the types of quantitative data that would be generated from these calculations. The values presented are hypothetical and for illustrative purposes only.

| Property | Hypothetical Value | Unit | Significance |

| Total Energy | -1025.432 | Hartrees | Thermodynamic stability of the molecule. |

| HOMO Energy | -6.789 | eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.234 | eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.555 | eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.45 | Debye | Measure of the molecule's overall polarity. |

| Mulliken Charge on F | -0.35 | e | Partial charge on the fluorine atom, indicating its electronegativity. |

| Mulliken Charge on N | -0.28 | e | Partial charge on the nitrogen atom of the pyridine ring. |

Analysis and Visualization

Visualization Tools: Software such as GaussView, Avogadro, or VMD can be used to visualize the results.

Visualizations

The following diagrams illustrate the proposed computational workflow and the conceptual basis of the electronic properties.

Conclusion

A thorough theoretical investigation of the electronic properties of this compound has the potential to provide significant insights for drug design and development. By following the computational protocols outlined in this whitepaper, researchers can generate valuable data on the molecule's stability, reactivity, and potential for intermolecular interactions. This information can guide further experimental studies and contribute to the rational design of novel therapeutic agents. While direct experimental and theoretical data for this specific molecule is currently lacking in the public domain, the methodologies presented here provide a robust framework for its future in-silico characterization.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biaryl motif is a prevalent scaffold in numerous biologically active compounds and pharmaceutical agents. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds. This protocol details the palladium-catalyzed Suzuki coupling for the synthesis of 5-(4-Carboxy-3-fluorophenyl)nicotinic acid, a key building block in drug discovery and development. The reaction couples 5-bromonicotinic acid with 4-carboxy-3-fluorophenylboronic acid, demonstrating high functional group tolerance.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst.[1] The presence of both a carboxylic acid and a pyridine nitrogen in 5-bromonicotinic acid can present challenges, making the careful selection of catalyst and reaction conditions crucial for a successful synthesis.[2]

Data Presentation

Table 1: Properties of Reactants and Product

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 5-Bromonicotinic acid | 5-bromopyridine-3-carboxylic acid | 20826-04-4 | C₆H₄BrNO₂ | 202.01[3] | Off-white solid[3] |

| 4-Carboxy-3-fluorophenylboronic acid | 4-(dihydroxyboryl)-2-fluorobenzoic acid | 120153-08-4 | C₇H₆BFO₄ | 183.93[2] | Solid |

| This compound | 5-(4-carboxy-3-fluorophenyl)pyridine-3-carboxylic acid | 1258613-93-2 | C₁₃H₈FNO₄ | 261.21 | Solid |

Table 2: Representative Suzuki Coupling Reaction Conditions and Expected Yield

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | 5-Bromonicotinic acid | 4-Carboxy-3-fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 80-90 |

Experimental Protocol

This protocol describes a general method for the solution-phase Suzuki-Miyaura coupling of 5-bromonicotinic acid with 4-carboxy-3-fluorophenylboronic acid.

Materials:

-

5-Bromonicotinic acid (1.0 equiv)

-

4-Carboxy-3-fluorophenylboronic acid (1.2-1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

-

Anhydrous, degassed N,N-Dimethylformamide (DMF) or 1,4-Dioxane/H₂O (4:1)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

Reaction Setup:

-

To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid, 4-carboxy-3-fluorophenylboronic acid, and the base.

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

-

Under the inert atmosphere, add the palladium catalyst to the flask.

-

Subsequently, add the degassed solvent via syringe.[1]

Reaction:

-

Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.[1]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24 hours.[1]

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

If using an aqueous solvent mixture, proceed to acidification. If using an anhydrous solvent, carefully add water to dissolve the inorganic salts.

-

Acidify the aqueous mixture to a pH of 3-4 with 1M HCl. This will precipitate the dicarboxylic acid product.

-

Filter the precipitate and wash with cold water.

-

If the product does not precipitate, extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

Purification:

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.[1]

Mandatory Visualization

Caption: Experimental workflow for the Suzuki coupling synthesis.

References

Application Notes and Protocols for 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid: A Versatile Molecular Building Block

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-(4-Carboxy-3-fluorophenyl)nicotinic acid is a structurally unique bifunctional molecule, featuring a substituted phenyl ring and a nicotinic acid moiety. The presence of two carboxylic acid groups and a fluorine atom offers a versatile platform for the synthesis of complex molecules in medicinal chemistry and materials science. This document provides an overview of its potential applications and generalized protocols for its use as a molecular building block, based on established chemical principles, given the current absence of specific published research utilizing this exact compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for planning synthetic transformations and understanding the molecule's behavior in different experimental setups.

| Property | Value | Reference |

| CAS Number | 1258613-93-2 | [1] |

| Molecular Formula | C₁₃H₈FNO₄ | [1] |

| Molecular Weight | 261.21 g/mol | [1] |

| IUPAC Name | 5-(4-carboxy-3-fluorophenyl)pyridine-3-carboxylic acid | [1] |

| Appearance | Solid (predicted) | |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous bases. |

Potential Applications as a Molecular Building Block

While specific examples of the use of this compound are not yet prevalent in peer-reviewed literature, its structure suggests several promising applications:

-

Medicinal Chemistry and Drug Discovery: The rigid biphenyl-like core with orthogonal carboxylic acid groups makes it an ideal scaffold or linker for the synthesis of novel therapeutic agents. The fluorine substitution can enhance metabolic stability and binding affinity.

-

PROTACs and Molecular Glues: This molecule can serve as a rigid linker to connect a target-binding ligand and an E3 ligase-recruiting ligand in the design of proteolysis-targeting chimeras (PROTACs).[][3][4] The defined geometry of the linker can be crucial for inducing a productive ternary complex formation.

-